molecular formula C18H20N2O2 B5726005 N-[2-(butanoylamino)phenyl]-3-methylbenzamide

N-[2-(butanoylamino)phenyl]-3-methylbenzamide

Cat. No.: B5726005
M. Wt: 296.4 g/mol
InChI Key: MIEKNFVTICRJIT-UHFFFAOYSA-N
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Description

N-[2-(butanoylamino)phenyl]-3-methylbenzamide is an organic compound with a complex structure that includes both amide and aromatic functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butanoylamino)phenyl]-3-methylbenzamide typically involves the reaction of 2-aminobenzamide with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which then undergoes further reaction to yield the final product. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures (25-40°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butanoylamino)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under suitable reducing conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(butanoylamino)phenyl]-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(butanoylamino)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide
  • N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide

Uniqueness

N-[2-(butanoylamino)phenyl]-3-methylbenzamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. The presence of both butanoylamino and methylbenzamide groups provides a distinct chemical environment that can be exploited for various applications.

Properties

IUPAC Name

N-[2-(butanoylamino)phenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-7-17(21)19-15-10-4-5-11-16(15)20-18(22)14-9-6-8-13(2)12-14/h4-6,8-12H,3,7H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEKNFVTICRJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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